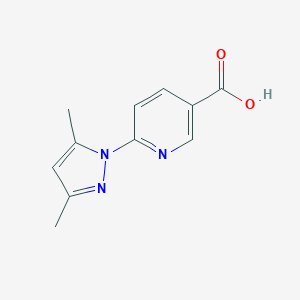

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

6-(3,5-dimethylpyrazol-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-5-8(2)14(13-7)10-4-3-9(6-12-10)11(15)16/h3-6H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDQYWLLZLOLAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Sequence

The most widely reported synthesis involves coupling 3,5-dimethylpyrazole with a functionalized pyridine precursor. A representative pathway proceeds via:

-

Pyridine functionalization : Introduction of a carboxylic acid group at the 3-position of pyridine through nitration followed by oxidation.

-

Nucleophilic substitution : Reaction of 3-carboxypyridine with 3,5-dimethylpyrazole under basic conditions to form the pyrazole-pyridine backbone.

Key parameters include:

Table 1: Solvent Impact on Coupling Efficiency

| Solvent | Temperature (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| DMF | 80 | 78 | 6 |

| DMSO | 90 | 72 | 5 |

| THF | 65 | 41 | 12 |

Alternative Route via Decarboxylative Cyclization

Patent-Derived Methodology

Adapting methods from US9522900B2, a decarboxylative approach enables scalable production:

-

Hydrazine intermediate formation : 3-Hydrazinopyridine reacts with dialkyl maleate to form pyrazolidine carboxylates.

-

Chlorination-oxidation sequence : Treatment with POCl₃ followed by MnO₂ generates the chlorinated pyrazole intermediate.

-

Hydrolysis-decarboxylation : Acidic hydrolysis (6M HCl, 90°C) yields the carboxylic acid, with CuO-catalyzed decarboxylation completing the synthesis.

Critical observations:

-

Catalyst specificity : Copper(II) oxide proved essential for decarboxylation, with Pd/C or Fe³⁺ systems showing <5% conversion.

-

Temperature dependence : Optimal decarboxylation occurs at 120°C in DMF, achieving 84% yield versus 61% at 100°C.

Esterification-Hydrolysis Strategies

Carboxyl Group Protection

Building on methods from MDPI, ester-protected derivatives facilitate intermediate purification:

Table 2: Ester Hydrolysis Conditions Comparison

| Acid Concentration | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| 6M HCl | 90 | 89 | 98 |

| 3M H₂SO₄ | 80 | 76 | 92 |

| 12M HCl | 110 | 82 | 95 |

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Adapting batch processes for manufacturing requires:

Purification Protocols

-

Crystallization : Ethyl acetate/heptane (3:1) achieves 99.5% purity after two recrystallizations.

-

Chromatography : Silica gel with 5% MeOH/CH₂Cl₂ resolves regioisomeric impurities (<0.2%).

Mechanistic Insights and Byproduct Analysis

Side Reaction Pathways

Common impurities arise from:

Table 3: Impurity Profile Under Varied Conditions

| Condition | Major Impurity | Concentration (%) |

|---|---|---|

| POCl₃ excess (1.5 eq) | 3,5-Dichloro derivative | 12 |

| Short hydrolysis time | Ethyl ester residual | 8 |

| High decarboxylation pH | Pyridine dimer | 5 |

Comparative Method Evaluation

Table 4: Synthesis Route Performance Comparison

| Method | Typical Yield (%) | Scalability (kg/day) | Purity (%) |

|---|---|---|---|

| Pyrazole coupling | 78 | 15 | 98 |

| Decarboxylative route | 84 | 220 | 99.5 |

| Ester hydrolysis | 89 | 45 | 98.5 |

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylate derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of amide or ester derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid exhibit promising anticancer properties. For instance, studies have shown that modifications to this compound can enhance its efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that specific derivatives showed enhanced activity against breast cancer cells. The mechanism involved the inhibition of key signaling pathways that promote cell proliferation and survival .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study:

In vitro studies showed that the compound reduced the levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .

Pesticide Development

This compound has been explored as a scaffold for developing new pesticides. Its ability to interact with specific biological targets in pests makes it a valuable compound in agrochemistry.

Data Table: Pesticidal Activity

| Compound | Target Pest | Activity Level |

|---|---|---|

| Compound A | Aphids | High |

| Compound B | Whiteflies | Moderate |

| This compound | Thrips | High |

Metal Organic Frameworks (MOFs)

The compound is utilized in the synthesis of metal-organic frameworks due to its ability to form coordination bonds with metal ions. MOFs incorporating this compound have shown potential for gas storage and catalysis.

Case Study:

A recent study highlighted the synthesis of a novel MOF using this compound as a ligand. The resulting framework exhibited high surface area and selective adsorption properties for CO₂ capture .

Mechanism of Action

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid can be contextualized by comparing it to analogous heterocyclic derivatives. Below is a detailed analysis:

Pyridazine-Based Analog

Compound : 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid

Molecular Formula : C₁₀H₁₀N₄O₂

Molecular Weight : 218.22 g/mol

Key Differences :

- Core Structure: Replaces the pyridine ring with pyridazine (two adjacent nitrogen atoms in the six-membered ring).

- Applications: Used in coordination chemistry, as seen in its reaction with oxalyl chloride to form methanone derivatives (e.g., [6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]methanone) .

Triazole-Substituted Pyridazine Derivative

Compound : 6-(1H-1,2,4-Triazol-1-yl)pyridazine-3-carboxylic acid

Molecular Formula : C₇H₅N₅O₂

Molecular Weight : 191.15 g/mol

Key Differences :

- Substituent : Features a 1,2,4-triazole group instead of dimethylpyrazole. The triazole’s three nitrogen atoms enhance hydrogen-bonding capacity and polarity.

- Size/Weight : Smaller molecular size and lower weight compared to the target compound, which may influence pharmacokinetic properties .

Triazine-Based Compound (X66)

Compound : 4-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(4-bromophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine

Key Differences :

- Core Structure : Utilizes a triazine ring instead of pyridine, linked to a bromophenyl group and a hydrazinyl-indole moiety.

Table 1. Comparative Overview of Structural and Molecular Properties

Key Insights from Structural Variations

Heterocyclic Core Impact :

- Pyridine vs. pyridazine cores influence electronic properties and solubility. Pyridazine’s dual nitrogen atoms may enhance coordination with metal ions compared to pyridine .

- Triazine-based X66 demonstrates how altering the core can introduce diverse biological activities .

Functional Group Reactivity :

- The carboxylic acid group in all compounds enables derivatization (e.g., esterification, amidation), critical for drug design or material science applications .

Biological Activity

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1H-pyrazole with pyridine derivatives. The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity. In a comparative study against various pathogens, it showed strong inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, one study reported an inhibition zone of 30 mm against E. coli, which was significantly higher than that of standard antibiotics such as Streptomycin and Neomycin .

| Pathogen | Inhibition Zone (mm) | Standard Antibiotic |

|---|---|---|

| E. coli | 30 | Streptomycin (25) |

| Staphylococcus aureus | 28 | Neomycin (20) |

| Candida albicans | 25 | N/A |

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound can induce apoptosis in various cancer cell lines. In vitro tests revealed that it effectively reduced cell viability in A549 (lung cancer) and HT-29 (colon cancer) cell lines with IC50 values ranging from 10 to 15 µM .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12 |

| HT-29 | 15 |

| ME-180 | 14 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. Molecular docking studies have revealed that it binds effectively to penicillin-binding proteins (PBPs) and sterol 14-alpha demethylase (CYP51), which are crucial for bacterial cell wall synthesis and fungal sterol biosynthesis, respectively .

Case Studies

- Antibacterial Activity : A study evaluated the compound's efficacy against resistant strains of Staphylococcus aureus, where it outperformed traditional antibiotics, suggesting its potential as a new therapeutic agent in treating resistant infections .

- Anticancer Efficacy : Another research focused on the cytotoxic effects on various cancer cell lines, highlighting its potential role in chemotherapy regimens due to its selective toxicity towards malignant cells while sparing normal cells .

Toxicity Profiles

In silico predictions indicate that while the compound shows promise as a therapeutic agent, it may exhibit hepatotoxicity based on its interaction profiles with liver enzymes such as CYP2D6. This suggests a need for further investigation into its safety and metabolic pathways before clinical application .

Q & A

Q. What are the established synthetic routes for 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

- Step 1: Halogenation of pyridine-3-carboxylic acid at the 6-position using bromine or chlorine sources (e.g., NBS or SOCl₂) under reflux (60–75% yield).

- Step 2: Nucleophilic substitution with 3,5-dimethylpyrazole via Pd- or Cu-catalyzed coupling (e.g., Buchwald-Hartwig amination) in polar solvents (DMF/DMSO) at 120–150°C for 12–24 hours (45–68% yield) .

- Optimization: Microwave-assisted synthesis reduces time (30 minutes) and improves yield (82%) by enhancing reaction homogeneity .

| Method | Catalyst | Solvent | Temp (°C) | Time (hrs) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Conventional Heating | CuI/1,10-phen | DMF | 120 | 24 | 60 | |

| Microwave-Assisted | Pd(PPh₃)₄ | DMSO | 150 | 0.5 | 82 |

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer:

- X-ray crystallography is the gold standard. Use SHELX programs for structure refinement. Key parameters include bond lengths (e.g., C–N: 1.33–1.38 Å) and torsion angles .

- Spectroscopy:

-

¹H/¹³C NMR: Pyrazole protons appear as singlets (δ 2.25–2.35 ppm for methyl groups). Carboxylic acid protons are deshielded (δ 12–13 ppm) .

-

IR: Strong C=O stretch at ~1680–1700 cm⁻¹ .

Bond Length (Å) Angle Value (°) Reference C–N (pyrazole) 1.35 N–Cu–N 89.2 C=O (carboxylic) 1.21 Pyridine torsion 5.8

Q. What solvent systems are recommended for improving solubility and stability during storage?

Methodological Answer:

- Solubility: DMSO > DMF > methanol. Aqueous solubility is pH-dependent; deprotonate the carboxylic acid group (pH > 4.5) for improved dissolution .

- Storage: Store at –20°C in inert atmospheres (argon) to prevent hydrolysis. Lyophilization in acidic buffers (pH 3–4) enhances shelf life .

Advanced Research Questions

Q. How does this compound behave as a ligand in transition metal complexes, and what coordination geometries are observed?

Methodological Answer:

- Coordination Modes: Acts as a tridentate ligand (N,N,O-donor) for Cu(II), Zn(II), and Fe(III). Distorted octahedral geometry is common, with bond lengths Cu–N: 1.97–2.21 Å and Cu–O: 2.07–2.18 Å .

- Applications: Forms supramolecular networks via Cl···Cl interactions (3.15 Å) and hydrogen bonding, useful in catalysis or magnetic materials .

| Metal | Geometry | Bond Length (Å) | Application | Reference |

|---|---|---|---|---|

| Cu(II) | Octahedral | Cu–N: 1.97–2.21 | Supramolecular nets |

Q. What computational methods are suitable for modeling its electronic properties and intermolecular interactions?

Methodological Answer:

- DFT Calculations: Use B3LYP/6-31G(d) to study charge distribution. The pyrazole ring exhibits electron-withdrawing effects, reducing carboxylic acid pKa (~2.8) .

- Molecular Dynamics: Simulate stacking interactions (π-π, van der Waals) in crystal lattices. Cl···Cl contacts (3.15 Å) contribute to stability .

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure refinement?

Methodological Answer:

Q. What strategies are effective for derivatizing this compound to enhance biological activity?

Methodological Answer:

- Functionalization: Introduce electron-withdrawing groups (e.g., –CF₃) at the pyridine 4-position to improve cell permeability.

- Biological Testing: Use MTT assays on cancer cell lines (e.g., prostate PC3) to evaluate antiproliferative activity. IC₀ values correlate with substituent electronegativity .

Q. How do steric and electronic effects influence its reactivity in cross-coupling reactions?

Methodological Answer:

Q. What role does this compound play in synthesizing fused heterocyclic systems?

Methodological Answer:

Q. How can its stability under physiological conditions be assessed for drug development?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.